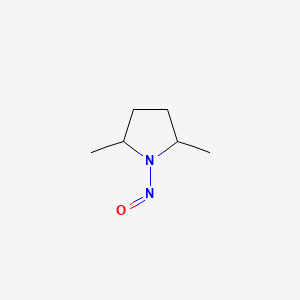
(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride” is a compound that belongs to the class of pyrrolidinones . Pyrrolidinones are a group of organic compounds that contain a five-membered lactam. This particular compound has a chiral center, which means it exists in two enantiomeric forms .
Molecular Structure Analysis
The molecular structure of “(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride” can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide information about the atomic connectivity and the arrangement of atoms in the molecule.Applications De Recherche Scientifique
Drug Metabolism and Toxicity Evaluation
Research has critically evaluated the toxicity of aminoxyl radicals, which are related to the structural family of "(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride." These studies have concluded that aminoxyl radicals generally possess very low toxicity and are not mutagenic, supporting their safety in potential therapeutic applications (Sosnovsky, 1992).
Production of Bio-based Chemicals
The compound has been highlighted in the context of using amino acids derived from protein hydrolysates as feedstocks for the production of bio-based chemicals. This includes the potential for generating bio-based solvents such as N-methylpyrrolidone, which is closely related to the compound . Such applications demonstrate the role of amino acids and their derivatives in sustainable industrial chemistry (Lammens, Franssen, Scott, & Sanders, 2012).
Photodynamic Therapy Enhancement
In dermatological applications, research has focused on enhancing the efficacy of photodynamic therapy (PDT) by improving the penetration and accumulation of protoporphyrin IX in the skin. This includes the study of compounds that can facilitate or enhance the delivery of therapeutic agents through the skin, potentially implicating derivatives such as "(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride" in enhancing the treatment outcomes of PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Flavor Compound Formation in Foods
In food science, the formation and breakdown pathways of branched chain aldehydes, which are important for the flavor of many food products, have been extensively reviewed. Amino acids and their derivatives play a crucial role in these pathways, suggesting potential research applications for "(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride" in flavor science and food technology (Smit, Engels, & Smit, 2009).
Drug Delivery Systems
Polyvinylpyrrolidone (PVP), a polymer closely related to the compound in focus, has been extensively used as a carrier for drug delivery systems. Research in this area has led to the development of various formulations that enhance the delivery and efficacy of pharmaceutical compounds, indicating potential applications for similar compounds in drug formulation and delivery technology (Franco & De Marco, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidinone", "methylamine", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-pyrrolidinone is reacted with methylamine in the presence of hydrochloric acid to form (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to convert it to the (3S)-isomer.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding amine.", "Step 4: The final product, (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride, is obtained by treating the amine with hydrochloric acid in acetic acid and ethanol." ] } | |
Numéro CAS |
956109-55-0 |
Nom du produit |
(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride |
Formule moléculaire |
C5H11ClN2O |
Poids moléculaire |
150.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



